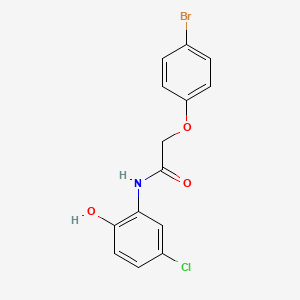
16-(4-chlorobenzylidene)-3-methoxyestra-1,3,5(10)-trien-17-one
Vue d'ensemble
Description
16-(4-chlorobenzylidene)-3-methoxyestra-1,3,5(10)-trien-17-one, also known as CDB-2914, is a synthetic steroid compound that has been studied extensively for its potential use as a contraceptive and for the treatment of various gynecological disorders.
Mécanisme D'action
16-(4-chlorobenzylidene)-3-methoxyestra-1,3,5(10)-trien-17-one acts as a progesterone receptor modulator, binding to the progesterone receptor and altering its activity. This leads to a decrease in the production of progesterone, which is necessary for the maintenance of pregnancy. 16-(4-chlorobenzylidene)-3-methoxyestra-1,3,5(10)-trien-17-one also has anti-inflammatory and anti-angiogenic effects, which may contribute to its therapeutic effects in gynecological disorders.
Biochemical and Physiological Effects:
16-(4-chlorobenzylidene)-3-methoxyestra-1,3,5(10)-trien-17-one has been shown to have a number of biochemical and physiological effects, including a decrease in the production of progesterone, a decrease in uterine contractility, and a decrease in the growth of uterine fibroids. It has also been shown to have anti-inflammatory and anti-angiogenic effects, which may contribute to its therapeutic effects in gynecological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 16-(4-chlorobenzylidene)-3-methoxyestra-1,3,5(10)-trien-17-one for lab experiments is its high potency and selectivity for the progesterone receptor. This allows for the study of the effects of progesterone modulation in a highly controlled manner. However, one of the limitations of 16-(4-chlorobenzylidene)-3-methoxyestra-1,3,5(10)-trien-17-one is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are a number of potential future directions for the study of 16-(4-chlorobenzylidene)-3-methoxyestra-1,3,5(10)-trien-17-one. One area of interest is the development of more potent and selective progesterone receptor modulators for use as contraceptives and in the treatment of gynecological disorders. Another area of interest is the study of the long-term effects of 16-(4-chlorobenzylidene)-3-methoxyestra-1,3,5(10)-trien-17-one on reproductive function and fertility. Additionally, the potential use of 16-(4-chlorobenzylidene)-3-methoxyestra-1,3,5(10)-trien-17-one in the prevention of preterm labor is an area of ongoing research.
Applications De Recherche Scientifique
16-(4-chlorobenzylidene)-3-methoxyestra-1,3,5(10)-trien-17-one has been extensively studied for its potential use as a contraceptive and for the treatment of various gynecological disorders, including endometriosis, uterine fibroids, and abnormal uterine bleeding. It has also been studied for its potential use in the prevention of preterm labor.
Propriétés
IUPAC Name |
(16E)-16-[(4-chlorophenyl)methylidene]-3-methoxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClO2/c1-26-12-11-22-21-10-8-20(29-2)14-17(21)5-9-23(22)24(26)15-18(25(26)28)13-16-3-6-19(27)7-4-16/h3-4,6-8,10,13-14,22-24H,5,9,11-12,15H2,1-2H3/b18-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEISBLGPHCGBTI-QGOAFFKASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(=CC4=CC=C(C=C4)Cl)C2=O)CCC5=C3C=CC(=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC12CCC3C(C1C/C(=C\C4=CC=C(C=C4)Cl)/C2=O)CCC5=C3C=CC(=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(16E)-16-(4-chlorobenzylidene)-3-methoxyestra-1,3,5(10)-trien-17-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{5-[1-(4-methylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}tetrahydro-2-furancarboxamide](/img/structure/B4752081.png)
![4-(2-furylmethyl)-5-[4-(1H-pyrrol-1-yl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4752084.png)
![2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]thio}-N-3-pyridinylacetamide](/img/structure/B4752099.png)

![3-[({3-[(cyclohexylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}amino)carbonyl]-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4752121.png)
![1-[(4-propylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B4752133.png)
![4-[(butylsulfonyl)amino]-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B4752138.png)

![4-({4-[(3,4-dimethoxyphenyl)sulfonyl]-1-piperazinyl}carbonyl)-6,8-dimethyl-2-(2-pyridinyl)quinoline](/img/structure/B4752152.png)
![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B4752159.png)
![5-[(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)amino]-1-pentanol hydrochloride](/img/structure/B4752178.png)
![3-(difluoromethyl)-7-({5-[(4-nitrophenoxy)methyl]-2-furyl}methylene)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B4752186.png)
![5-ethyl-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dimethyl-1H-indole-2-carboxamide](/img/structure/B4752188.png)
![3,4-dimethyl-N-[2-(methylthio)phenyl]benzamide](/img/structure/B4752193.png)